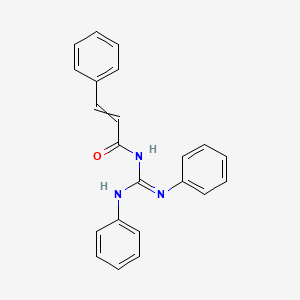
3-(1-Hydroxyethyl)-1,4-benzodioxine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Hydroxyethyl)-1,4-benzodioxine-2-carboxylic acid is an organic compound with a unique structure that includes a benzodioxine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions to form the benzodioxine ring
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Hydroxyethyl)-1,4-benzodioxine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃).
Major Products Formed
Oxidation: Formation of 3-(1-Carboxyethyl)-1,4-benzodioxine-2-carboxylic acid.
Reduction: Formation of 3-(1-Hydroxyethyl)-1,4-benzodioxine-2-methanol.
Substitution: Formation of various substituted benzodioxine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-(1-Hydroxyethyl)-1,4-benzodioxine-2-carboxylic acid has several applications
Propiedades
| 73737-54-9 | |
Fórmula molecular |
C11H10O5 |
Peso molecular |
222.19 g/mol |
Nombre IUPAC |
2-(1-hydroxyethyl)-1,4-benzodioxine-3-carboxylic acid |
InChI |
InChI=1S/C11H10O5/c1-6(12)9-10(11(13)14)16-8-5-3-2-4-7(8)15-9/h2-6,12H,1H3,(H,13,14) |
Clave InChI |
IMEBXRBSAWEWTK-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(OC2=CC=CC=C2O1)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(1E,3E,5E)-6-[(1R,3R,4S,5S,7R)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one](/img/no-structure.png)
![1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14439486.png)

![1-[4-(6-Bromohexan-2-yl)phenyl]ethan-1-one](/img/structure/B14439501.png)

![1-Methyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14439516.png)
![1-Propanone, 1-cyclopropyl-3-(dimethylamino)-2-[(dimethylamino)methyl]-](/img/structure/B14439527.png)
